molecular formula C14H21NO2 B12732302 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-beta)- CAS No. 84687-61-6

3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-beta)-

Cat. No.: B12732302
CAS No.: 84687-61-6
M. Wt: 235.32 g/mol
InChI Key: ZHQCINFMVJHYIV-MJBXVCDLSA-N
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Description

3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-beta)- is a complex organic compound with the molecular formula C14H21NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-beta)- typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-pressure hydrogenation and advanced purification methods like chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-beta)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-beta)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-beta)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84687-61-6

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(3S,4R,6S)-1,3,4-trimethyl-6-phenylpiperidine-3,4-diol

InChI

InChI=1S/C14H21NO2/c1-13(16)9-12(11-7-5-4-6-8-11)15(3)10-14(13,2)17/h4-8,12,16-17H,9-10H2,1-3H3/t12-,13+,14-/m0/s1

InChI Key

ZHQCINFMVJHYIV-MJBXVCDLSA-N

Isomeric SMILES

C[C@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O

Canonical SMILES

CC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O

Origin of Product

United States

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